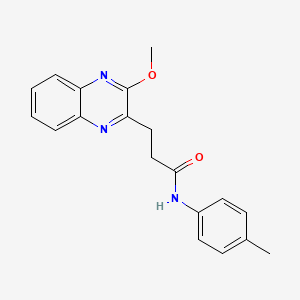
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and reducing cell proliferation. It has also been shown to modulate various signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile has several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile in lab experiments is its potential to inhibit cancer cell growth. This compound has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for various experiments. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile. One of the potential directions is to investigate the compound's potential in the treatment of diabetes and other metabolic disorders. Another direction is to explore the compound's potential in the development of new drugs for the treatment of cancer and other diseases. Furthermore, more studies are needed to understand the compound's mechanism of action and potential toxicity, which will help in the development of safe and effective drugs.
Conclusion:
In conclusion, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is a promising compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has shown promising results in several studies. This compound has several biochemical and physiological effects and has the potential to be developed into new drugs for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and potential toxicity, which will help in the development of safe and effective drugs.
Métodos De Síntesis
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile can be synthesized using various methods. One of the commonly used methods is the condensation reaction of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde and 3-(2-furyl)acrylic acid under basic conditions. The reaction proceeds smoothly in the presence of a base such as triethylamine and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting cancer cell growth. This compound has also been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-10-6-14-15(7-11(10)2)19-16(18-14)12(9-17)8-13-4-3-5-20-13/h3-8H,1-2H3,(H,18,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWKULWMSLDYRD-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)
![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)